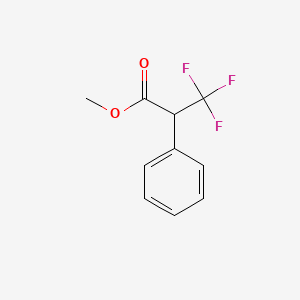

Methyl 3,3,3-Trifluoro-2-phenylpropionate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 3,3,3-Trifluoro-2-phenylpropionate” is a chemical compound with the CAS Number: 184414-29-7 . It has a molecular weight of 218.18 and its IUPAC name is methyl 3,3,3-trifluoro-2-phenylpropanoate . The compound is solid in physical form .

Molecular Structure Analysis

The Inchi Code for “Methyl 3,3,3-Trifluoro-2-phenylpropionate” is1S/C10H9F3O2/c1-15-9(14)8(10(11,12)13)7-5-3-2-4-6-7/h2-6,8H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

“Methyl 3,3,3-Trifluoro-2-phenylpropionate” is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceuticals

Methyl 3,3,3-Trifluoro-2-phenylpropionate is utilized in the synthesis of nonsteroidal antiandrogens, where its derivatives have shown potential in treating androgen-responsive diseases. The trifluoromethyl series, in particular, exhibits partial androgen agonist activity, leading to the development of novel, potent antiandrogens that are peripherally selective (Tucker, Crook, & Chesterson, 1988).

Material Science and Organic Electronics

In the field of material science, the compound has found applications in the development of electrolytes for electrochemical double layer capacitors (EDLCs). A study demonstrated that 3-cyanopropionic acid methyl ester, a related compound, when combined with certain salts, enables high salt concentrations and operative voltages, proving to be a promising candidate for new classes of electrolyte materials for EDLCs (Schütter, Passerini, Korth, & Balducci, 2017).

Chemical Synthesis and Catalysis

Research also focuses on the compound's role in chemical synthesis, particularly in the electrochemical fluorination of related esters, yielding various fluorinated products. This process highlights the impact of substituents on chemo- and regioselectivity of fluorination, with the overall yields and current efficiencies being notably high (Dmowski & Kozłowski, 1997).

Chemical Reaction Mechanisms

Methyl 3,3,3-Trifluoro-2-phenylpropionate and its derivatives are studied for their reaction mechanisms, such as in the microbial reduction of carbonyl substrates. The differences in electronic and steric properties between trifluoromethyl and methyl groups influence the chemo- and stereoselectivities of reductions, providing insights into enzymatic selectivity and reaction pathways (Arnone et al., 1998).

Enantioselective Synthesis

The compound's derivatives have been explored in enantioselective synthesis, particularly in the context of microbial reductions. These studies shed light on how trifluoromethyl and methyl groups can direct enantioselection, offering valuable information for designing stereoselective synthetic processes (Arnone et al., 1998).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . These codes correspond to specific safety and hazard guidelines as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Eigenschaften

IUPAC Name |

methyl 3,3,3-trifluoro-2-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-15-9(14)8(10(11,12)13)7-5-3-2-4-6-7/h2-6,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBFYUNCVGESFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,3,3-Trifluoro-2-phenylpropionate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(4-chlorophenoxy)-2-phenylacetamide](/img/structure/B2814598.png)

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2814605.png)

![[(4-Bromo-3-ethoxyphenyl)sulfonyl]cycloheptylamine](/img/structure/B2814607.png)

![methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2814609.png)

![N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2814619.png)

![N-(3-chlorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2814620.png)